N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo-pyrimidine derivative characterized by a 2-methylphenyl substituent at the 1-position of the pyrazolo[3,4-d]pyrimidin-4-one core and an N,N-diethylacetamide side chain at the 5-position. This structure combines a heterocyclic scaffold with aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-21(5-2)16(24)11-22-12-19-17-14(18(22)25)10-20-23(17)15-9-7-6-8-13(15)3/h6-10,12H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWXGIPZBLBGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with diethyl malonate under basic conditions to form the pyrazolopyrimidine core. The final step involves the acylation of the pyrazolopyrimidine with acetic anhydride to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The purification process may involve crystallization, distillation, and chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is utilized as a versatile building block in organic synthesis for creating more complex molecules.
- Ligand in Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions which can be studied for their catalytic properties.
2. Biology
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, particularly kinases involved in cell signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival.
3. Medicine
- Therapeutic Potential : Investigations have shown its potential therapeutic effects including:
- Anticancer Activity : The compound's ability to induce apoptosis in cancer cells makes it a candidate for cancer therapy.
- Anti-inflammatory Effects : It may help modulate inflammatory responses, providing benefits in treating inflammatory diseases.
- Antiviral Properties : Early studies suggest potential antiviral effects that could be explored further for therapeutic applications.
4. Industrial Applications
- Material Development : this compound is being researched for its use in developing new materials with specific properties such as polymers and coatings.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Prabhakar et al. (2024) | Antimicrobial Activity | Evaluated new derivatives including pyrazolopyrimidines for antibacterial efficacy against S. aureus and E. coli; demonstrated good activity. |
| Mechanism of Action Studies | Enzyme Interaction | Revealed that the compound binds to kinase active sites, inhibiting their activity and affecting cell signaling pathways critical in cancer progression. |
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the pyrazolo-pyrimidine core , aromatic substituents , and amide side chains . Below is a detailed comparison:
Pyrazolo[3,4-d]pyrimidine Derivatives
These compounds share the same core but differ in substituents:
Key Observations :
- Amide Side Chains : The N,N-diethyl group in the target compound likely enhances lipophilicity compared to N-(2-methoxyphenyl) or N-(2-methylphenyl) analogs, affecting bioavailability .
Pyrazolo[1,5-a]pyrimidine Derivatives (Radiopharmaceuticals)
These analogs differ in core structure but share acetamide side chains:
Key Observations :
- Core Structure : The pyrazolo[1,5-a]pyrimidine core in F-DPA/DPA-714 differs from the target compound’s [3,4-d] isomer, which may alter ring planarity and binding pocket compatibility.
- Fluorine Substituents : Fluorine in F-DPA/DPA-714 improves metabolic stability and enables radiolabeling (e.g., with ¹⁸F) .
DEPA Analogs (Repellent Compounds)
These compounds share the N,N-diethylacetamide moiety but lack the pyrazolo-pyrimidine core:
Key Observations :
Biological Activity
N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research.
Chemical Structure and Properties
The chemical structure of this compound can be described by its IUPAC name and molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 312.37 g/mol |
Antiviral Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine scaffold demonstrate significant antiviral properties. For instance, studies have shown that related compounds can inhibit the replication of various coronaviruses, including SARS-CoV-2. The mechanism often involves the inhibition of key enzymes such as CSNK2 (casein kinase 2), which plays a crucial role in viral replication processes.
A study highlighted that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance potency against viral targets. For example, the introduction of a triazole group as a bioisostere for amide functionalities improved both potency and metabolic stability while maintaining effective antiviral activity in vitro against β-coronaviruses .
Anti-inflammatory Activity
In addition to antiviral properties, this compound has been studied for its anti-inflammatory effects. Compounds with similar structures have shown potent inhibition of COX enzymes (cyclooxygenases), particularly COX-2.
In vitro assays have reported IC50 values for COX-2 inhibition around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib. Moreover, in vivo studies using carrageenan-induced paw edema models demonstrated significant anti-inflammatory effects with ED50 values indicating efficacy similar to indomethacin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyrazolo[3,4-d]pyrimidine Core : This core is essential for both antiviral and anti-inflammatory activities.
- Substituents on the Phenyl Ring : The presence of electron-donating groups enhances biological activity by improving interactions with target enzymes.
- Bioisosteric Modifications : Replacing functional groups with bioisosteres can lead to improved potency and stability.
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Triazole substitution | Increased potency against CSNK2 |
| Electron-donating groups | Enhanced COX inhibition |
Case Study 1: Antiviral Efficacy
In a recent study focused on the antiviral efficacy of pyrazolo[3,4-d]pyrimidines against SARS-CoV-2, several derivatives were synthesized and tested. The results indicated that specific modifications led to up to fourfold improvements in CSNK2A activity and significant reductions in viral replication rates in cell cultures.
Case Study 2: Anti-inflammatory Action
Another investigation assessed the anti-inflammatory properties of related compounds using rat models. The study demonstrated that compounds similar to this compound effectively reduced edema and inflammation markers (COX-2 and iNOS) compared to control treatments.
Q & A
Basic: What are the key synthetic strategies for preparing this pyrazolo-pyrimidinone acetamide derivative?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. For example:
- Route A: Reacting 1-(2-methylphenyl)-4-oxo-1,4,5H-pyrazolo[3,4-d]pyrimidine with N,N-diethyl-α-chloroacetamide in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF or acetonitrile .
- Route B: Using 2-chloro-N-(diethyl)acetamide derivatives and coupling with pyrazolo-pyrimidinone intermediates via Buchwald-Hartwig or Ullmann-type reactions, requiring Pd-based catalysts and ligands .
Optimization Tips: Monitor reaction progress via TLC/HPLC and adjust stoichiometry to minimize side products like unreacted α-chloroacetamides.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions. For instance, aromatic protons (δ 7.2–7.6 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- X-ray Crystallography: Resolves absolute stereochemistry and hydrogen-bonding networks. Compare with reported analogs (e.g., methyl pyrazolo-pyrimidinone derivatives in ) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ for C₂₁H₂₅N₅O₂: calc. 404.2034, obs. 404.2036).
Intermediate: What analytical methods ensure purity and stability during storage?
Methodological Answer:
- HPLC-PDA: Use C18 columns (ACN/water gradient) to detect impurities (e.g., residual starting materials or oxidation byproducts).
- Stability Studies: Store at −20°C in inert atmosphere (argon); monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks). Purity >95% is critical for biological assays .
Advanced: How does the compound interact with CYP3A enzymes, and how does this affect pharmacokinetic studies?
Methodological Answer:
- CYP3A Inhibition: Metabolites like O-deethylated derivatives (M2) act as competitive (Ki ~0.75 μM) and mechanism-based inhibitors (kinact = 0.041 min⁻¹), reducing systemic clearance. Use human liver microsomes and recombinant CYP3A4/5 for in vitro assays .
- Pharmacokinetic Modeling: Incorporate time-dependent inhibition parameters (e.g., AUC increases 96-fold after 7-day dosing). Adjust dosing regimens to account for autoinhibition .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Source Analysis: Cross-validate assays using standardized protocols (e.g., NIH/NCATS guidelines). For example, discrepancies in IC₅₀ values may arise from cell-line variability (HEK293 vs. CHO).
- Metabolite Interference: Test parent compound and major metabolites (M1/M2) separately. Use LC-MS to quantify intracellular concentrations .
- Statistical Approaches: Apply Bland-Altman plots or meta-analysis to compare datasets from independent studies.
Advanced: What in silico methods predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide with PyMOL visualization. Input X-ray structures (e.g., CXCR3 receptor PDB: 3OE0) .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD/RMSF plots for ligand-receptor interactions.
- QSAR Models: Train on pyrazolo-pyrimidinone analogs to correlate substituent effects (e.g., 2-methylphenyl vs. 4-fluorophenyl) with activity.
Advanced: How to design experiments to study metabolite-mediated toxicity?
Methodological Answer:
- Metabolite Profiling: Use hepatocyte incubations + LC-HRMS to identify reactive intermediates (e.g., glutathione adducts).
- CYP Induction/Inhibition: Co-administer CYP3A4 inducers (rifampicin) or inhibitors (ketoconazole) in rodent models to assess toxicity pathways.
- Transcriptomics: Perform RNA-seq on liver tissues to detect oxidative stress markers (e.g., NRF2, SOD1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
